1-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)pyrrolidine
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Overview
Description
The compound “1-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)pyrrolidine” contains several functional groups. The 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions . The compound also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom, and a pyrrolidine ring, which is a five-membered ring with a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Unfortunately, without specific data or a crystal structure, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The boronic ester group in this compound is likely to be involved in its chemical reactions. Boronic esters are known to undergo Suzuki-Miyaura cross-coupling reactions with halogenated compounds in the presence of a palladium catalyst .Scientific Research Applications
Organic Synthesis
This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It plays a crucial role in the organic synthesis of drugs .
Drug Development
Boronic acid compounds, such as this one, are usually used as enzyme inhibitors or specific ligand drugs . They have a wide range of applications in pharmacy and biology .
Anticancer Applications
In addition to treating tumors and microbial infections, boronic acid compounds can also be used to treat anticancer drugs .
Fluorescent Probes
Boronic acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are often used in organic synthesis as reagents and catalysts . They are known to participate in Suzuki-Miyaura cross-coupling reactions , which are widely used in the formation of carbon-carbon bonds.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from the palladium catalyst to form a new palladium-carbon bond. Transmetalation, on the other hand, involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds, which are fundamental in organic synthesis and biochemistry .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and soluble in organic solvents such as chloroform, ether, and dichloromethane . It’s also stable under normal conditions but may hydrolyze in a humid environment .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, contributing to various biochemical processes.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stable under normal conditions but may hydrolyze in a humid environment . Additionally, the compound’s solubility in organic solvents can affect its bioavailability and efficacy .
Future Directions
The use of boronic esters in cross-coupling reactions is a well-established field in organic chemistry, and research is ongoing to develop new reactions and improve existing ones . This compound, with its combination of a boronic ester, a thiophene ring, and a pyrrolidine ring, could potentially be used in the synthesis of a variety of complex organic molecules.
properties
IUPAC Name |
1-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2S/c1-14(2)15(3,4)19-16(18-14)13-8-7-12(20-13)11-17-9-5-6-10-17/h7-8H,5-6,9-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOUUXTUYSWOCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675331 |
Source
|
Record name | 1-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)pyrrolidine | |
CAS RN |
1218790-45-4 |
Source
|
Record name | 1-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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